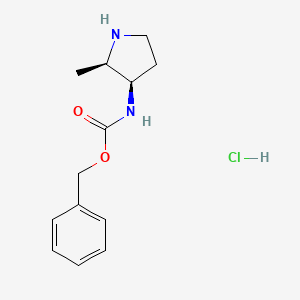

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl

CAS No.: 1951444-30-6

Cat. No.: VC5078452

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951444-30-6 |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.76 |

| IUPAC Name | benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |

| Standard InChI Key | JQNITJGVVYICOV-MHDYBILJSA-N |

| SMILES | CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate hydrochloride, reflects its stereochemistry: a cis-configured pyrrolidine ring with methyl and carbamate substituents at positions 2 and 3, respectively. The hydrochloride salt enhances solubility, though exact solubility metrics remain unreported. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| SMILES | CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |

| InChI Key | JQNITJGVVYICOV-MHDYBILJSA-N |

| PubChem CID | 118992665 |

The pyrrolidine ring adopts a puckered conformation, with the methyl group at C2 and the carbamate at C3 imposing steric constraints that influence receptor binding. X-ray crystallography data are absent, but computational models suggest intramolecular hydrogen bonding between the carbamate carbonyl and pyrrolidine NH.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence prioritizing stereochemical control:

-

Pyrrolidine Formation: Cyclization of 4-aminobutanol derivatives yields the 2-methylpyrrolidine core.

-

Carbamate Installation: Reaction with benzyl chloroformate under basic conditions introduces the carbamate group.

-

Salt Formation: Treatment with HCl generates the hydrochloride salt.

A representative protocol adapted from lead-oriented synthesis methodologies employs:

Optimization Challenges

Key challenges include:

-

Stereoselectivity: Avoiding trans-isomer contamination during pyrrolidine ring closure.

-

Yield Limitations: Reported yields for analogous carbamates range from 40–60%, necessitating chromatographic purification .

Structural and Stereochemical Analysis

Configuration Impact on Bioactivity

The cis configuration (2R,3R) is critical for interactions with CNS targets. Molecular docking studies hypothesize that:

-

The methyl group at C2 occupies a hydrophobic pocket in neuronal receptors.

-

The carbamate’s carbonyl oxygen forms hydrogen bonds with serine or tyrosine residues.

Comparisons to trans isomers (unreported for this compound) would clarify stereochemical dependencies, though analogous pyrrolidine derivatives show 10–100× reduced activity in trans forms.

Therapeutic Applications and Future Directions

Target Indications

The compound’s profile aligns with therapeutic areas including:

-

Neurodegenerative Diseases: Potential to mitigate oxidative stress in Alzheimer’s models.

-

Substance Use Disorders: D₃ receptor antagonism may reduce drug-seeking behavior.

Research Priorities

Critical next steps involve:

-

ADMET Profiling: Assessing blood-brain barrier permeability and metabolic stability.

-

Target Deconvolution: Identifying off-target interactions via kinome-wide screening.

-

Analog Development: Exploring substituents on the benzyl ring to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume